molecular formula C8H15N3 B1647591 [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine CAS No. 1007501-63-4

[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine

Cat. No.: B1647591
CAS No.: 1007501-63-4
M. Wt: 153.22 g/mol
InChI Key: UDGSAUOMGAGNBT-UHFFFAOYSA-N
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Description

[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine: is a heterocyclic compound featuring a pyrazole ring substituted with a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine typically involves the alkylation of 1,3-dimethylpyrazole with a suitable propylamine derivative. One common method includes the reaction of 1,3-dimethylpyrazole with 1-bromopropane in the presence of a base such as potassium carbonate, followed by amination with ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole-based ligands and catalysts .

Biology: Its structural features make it a candidate for exploring interactions with biological macromolecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .

Industry: Industrially, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing various active ingredients .

Comparison with Similar Compounds

  • 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine
  • 1-(1,3-dimethyl-1H-pyrazol-4-yl)butylamine
  • 1-(1,3-dimethyl-1H-pyrazol-4-yl)methylamine

Uniqueness: Compared to similar compounds, [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine offers a unique balance of steric and electronic properties due to its propylamine substituent. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-8(9)7-5-11(3)10-6(7)2/h5,8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGSAUOMGAGNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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